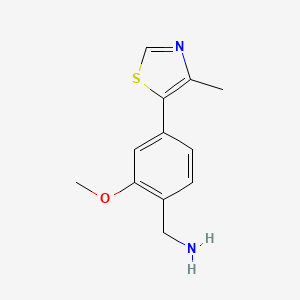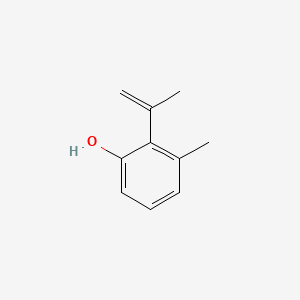
Phenol, 3(or 5)-methyl-2-(2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 3(or 5)-methyl-2-(2-propenyl)- is an organic compound that belongs to the class of phenols. It is characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is also known as 2-allyl-3(or 5)-methylphenol and has the molecular formula C10H12O. It is a derivative of phenol with an allyl group and a methyl group attached to the aromatic ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenol, 3(or 5)-methyl-2-(2-propenyl)- can be synthesized through various methods. One common method involves the alkylation of phenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions. The methyl group can be introduced through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Industrial Production Methods
On an industrial scale, the production of phenol derivatives often involves the use of catalytic processes. The Hock process, for example, is used to produce phenol from cumene. In this process, cumene is oxidized to cumene hydroperoxide, which is then cleaved to yield phenol and acetone. The allyl and methyl groups can be introduced through subsequent alkylation reactions.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 3(or 5)-methyl-2-(2-propenyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Halogenated or nitrated phenol derivatives.
Aplicaciones Científicas De Investigación
Phenol, 3(or 5)-methyl-2-(2-propenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It has been studied for its antimicrobial and antifungal properties.
Medicine: Research has explored its potential use in developing new pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phenol, 3(or 5)-methyl-2-(2-propenyl)- involves its interaction with cellular components. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. The aromatic ring can participate in π-π interactions with other aromatic compounds. These interactions can disrupt cellular processes, leading to antimicrobial and antifungal effects.
Comparación Con Compuestos Similares
Phenol, 3(or 5)-methyl-2-(2-propenyl)- can be compared with other similar compounds such as:
Eugenol: Similar structure but with a methoxy group instead of a methyl group.
Thymol: Similar structure but with an isopropyl group instead of an allyl group.
Carvacrol: Similar structure but with a hydroxyl group in the ortho position relative to the methyl group.
These compounds share similar chemical properties but differ in their specific functional groups, leading to variations in their reactivity and applications.
Propiedades
Número CAS |
108797-88-2 |
|---|---|
Fórmula molecular |
C10H12O |
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
3-methyl-2-prop-1-en-2-ylphenol |
InChI |
InChI=1S/C10H12O/c1-7(2)10-8(3)5-4-6-9(10)11/h4-6,11H,1H2,2-3H3 |
Clave InChI |
RAQYGFLFCLNEAB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


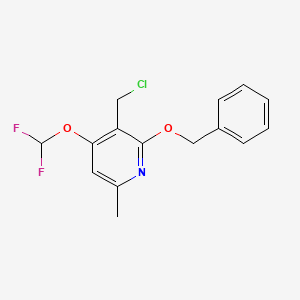
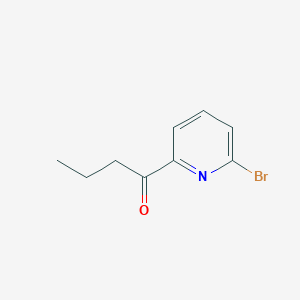
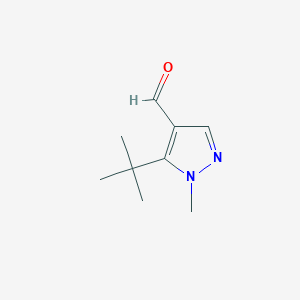
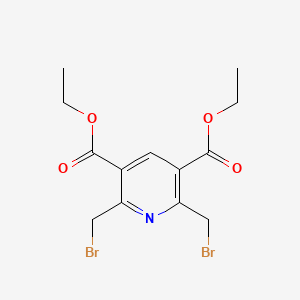
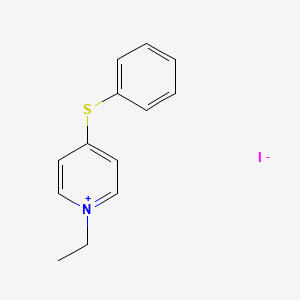
![6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3h)-one](/img/structure/B13978439.png)
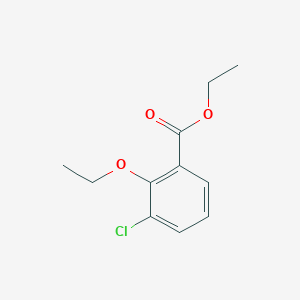
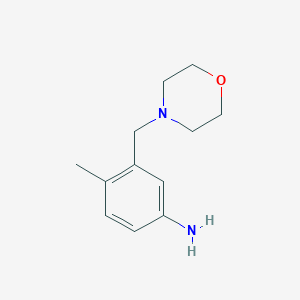
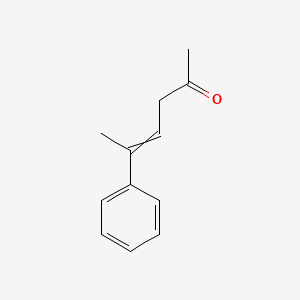
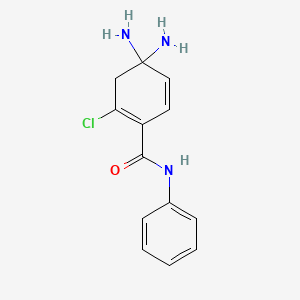
![2-Methyl-8-(4-methyl-2-pyridinyl)benzofuro[2,3-b]pyridine](/img/structure/B13978471.png)

